methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as iodine, to form the thiazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted thiazole compounds, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The thiazole ring structure is known to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate: Similar structure but with a different position of the methoxy group.
Methyl 4-amino-3-(3-chlorophenyl)-1,2-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a thiazole ring with an amino group and a methoxy-substituted phenyl group, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions. One common method includes the cyclization of 3-methoxyphenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base, such as sodium ethoxide. This process is often conducted under controlled temperatures using solvents like dichloromethane or ethanol to yield high-purity products .
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, while the thiazole ring engages in π-π interactions with aromatic residues. This interaction modulates enzymatic activity, which can lead to therapeutic effects .
- Anticancer Properties: Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial and Antifungal Activities
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in drug development targeting infections caused by bacteria and fungi .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on several human cancer cell lines. The compound exhibited IC50 values ranging from 2.4 to 78 nM against HeLa and MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Mechanistic Insights
In vitro studies showed that this compound induces apoptosis through the mitochondrial pathway. This was evidenced by the activation of caspase-3 in treated cells .
Comparative Analysis
Compound | IC50 (nM) | Target | Activity Type |
---|---|---|---|
This compound | 2.4 - 78 | HeLa, MCF-7 | Anticancer |
Compound 3b (similar thiazole) | <210 | HT-29 | Anticancer |
Compound 1 (reference) | <100 | Various cancer lines | Anticancer |
Properties
IUPAC Name |
methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYFOOTZPDFOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188325 | |
Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82424-55-3 | |
Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82424-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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